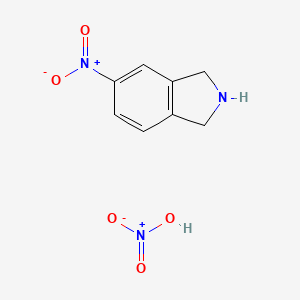

5-nitroisoindoline Nitrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H9N3O5 |

|---|---|

Molecular Weight |

227.17 g/mol |

IUPAC Name |

nitric acid;5-nitro-2,3-dihydro-1H-isoindole |

InChI |

InChI=1S/C8H8N2O2.HNO3/c11-10(12)8-2-1-6-4-9-5-7(6)3-8;2-1(3)4/h1-3,9H,4-5H2;(H,2,3,4) |

InChI Key |

FBKNPVGFIOXFKM-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)[N+](=O)[O-].[N+](=O)(O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 5-Nitroisoindoline (B1587923) Core

The synthesis of the 5-nitroisoindoline core can be achieved through several strategic pathways, primarily involving precursors like phthalimide (B116566) and substituted phthalic anhydrides, followed by key chemical transformations.

Phthalimide and Substituted Phthalic Anhydride (B1165640) Precursors

The construction of the isoindoline (B1297411) framework often commences with phthalimide or its derivatives. smolecule.comsemanticscholar.org Phthalic anhydride and its substituted analogues serve as fundamental starting materials. semanticscholar.orgresearchgate.net A common approach involves the dehydrative condensation of phthalic anhydride with a primary amine at elevated temperatures. organic-chemistry.org For instance, reacting 3-nitro phthalic anhydride with an amine like m-toluidine (B57737) in glacial acetic acid leads to the formation of the corresponding N-substituted nitroisoindoline-1,3-dione. semanticscholar.org

| Precursor | Reagent | Product | Reference |

| 3-Nitro Phthalic Anhydride | m-Toluidine | 3-Nitro-2-(m-tolyl)isoindoline-1,3-dione | semanticscholar.org |

| Phthalic Anhydride | Primary Amines | N-Substituted Phthalimides | organic-chemistry.org |

Electrophilic Aromatic Nitration Procedures

Electrophilic aromatic nitration is a key step in introducing the nitro group onto the isoindoline aromatic ring. vulcanchem.com This reaction typically employs a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.comlumenlearning.com The combination of nitric acid and sulfuric acid generates the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. masterorganicchemistry.comlumenlearning.comlibretexts.org The nitration of an isoindoline derivative, for example, results in the formation of 5-nitroisoindoline. vulcanchem.com The reaction proceeds via the attack of the aromatic ring's pi electrons on the nitronium ion, forming a carbocation intermediate, which then loses a proton to restore aromaticity. masterorganicchemistry.com

| Substrate | Reagents | Product | Reference |

| Isoindoline | HNO₃, H₂SO₄ | 5-Nitroisoindoline | vulcanchem.com |

| Benzene (B151609) | HNO₃, H₂SO₄ | Nitrobenzene | masterorganicchemistry.comlumenlearning.com |

Nucleophilic Substitution Reactions in Nitroisoindoline Synthesis

Nucleophilic substitution reactions can also be employed in the synthesis and modification of nitroisoindoline derivatives. In nucleophilic aromatic substitution, an electron-poor aromatic ring is attacked by a nucleophile. masterorganicchemistry.com The presence of electron-withdrawing groups, such as the nitro group, on the aromatic ring facilitates this type of reaction. masterorganicchemistry.com For example, the amino group in a compound like 5-amino-6-nitroisoindoline-1,3-dione (B112826) can act as a nucleophile, enabling substitutions at electrophilic centers. smolecule.com

Reductive Transformations of Nitro Groups within the Isoindoline System

The nitro group within the isoindoline system can undergo reduction to an amino group under specific conditions. smolecule.com This transformation is significant as it alters the electronic properties of the molecule and introduces a new reactive functional group. rsc.org Various reducing agents can be employed for this purpose. For instance, sodium dithionite (B78146) (Na₂S₂O₄) has been used to reduce the nitro group in certain isoindoline precursors. smolecule.com Other methods for the reduction of nitroarenes to form heterocyclic compounds like indoles have also been explored, utilizing reagents such as Raney® Ni or Pd/C catalyzed hydrogenation. rsc.org

Derivatization of the 5-Nitroisoindoline Scaffold

The 5-nitroisoindoline scaffold, with its reactive sites, allows for further chemical modifications, including the introduction of various substituents on the nitrogen atom.

Introduction of Alkyl and Aryl Substituents on the Nitrogen Atom

The nitrogen atom of the isoindoline ring can be functionalized with alkyl or aryl groups. wikipedia.orgresearchgate.net Alkylation, the addition of an alkyl group, can be achieved using alkylating agents like alkyl halides. wikipedia.org For example, 2-ethyl-5-nitroisoindoline-1,3-dione is a known N-substituted phthalimide. researchgate.net Similarly, aryl groups can be introduced. The synthesis of N-aryl phthalimides has been accomplished by reacting nitro-substituted phthalic anhydrides with various primary aromatic amines. semanticscholar.org

| Starting Material | Reagent | Product | Reference |

| 3-Nitro Phthalic Anhydride | m-Toluidine | 3-Nitro-2-(m-tolyl)isoindoline-1,3-dione | semanticscholar.org |

| 3-Nitro Phthalic Anhydride | Ethyl 4-aminobenzoate | Ethyl 4-(3-nitro-1,3-dioxoisoindolin-2-yl)benzoate | semanticscholar.org |

Synthesis of Spatially Hindered Nitroisoindoline Derivatives

The introduction of bulky substituents onto the nitroisoindoline scaffold is a key strategy for creating sterically hindered molecules. A notable example is the synthesis of 1,1,3,3-tetramethyl-5-nitroisoindoline. skemman.is This process involves the nitration of 1,1,3,3-tetramethylisoindoline. skemman.is The synthesis route has been optimized to achieve yields as high as 93% through purification by flash chromatography using neutral silica (B1680970) gel. skemman.is

Another approach to creating hindered systems involves intramolecular cycloaddition reactions. researchgate.net For instance, N-allyl-N-(5-substituted)-2-furfuryl-p-toluidines, where the 5-substituent on the furan (B31954) ring is a nitro group (NO₂), can be synthesized. researchgate.net These compounds undergo an intramolecular [4+2] Diels-Alder reaction, leading to the formation of new, complex epoxyisoindolines. researchgate.net The presence of an electron-withdrawing group like the nitro group has been found to enhance the yield of this cycloaddition. researchgate.net

The reactivity of the nitro-substituted ring can also lead to unexpected products. In one study, the ring-opening reaction of a 5-nitro-substituted epoxy-isoindoline with a mixture of hydrobromic and acetic acid did not yield the anticipated 5-nitroisoindoline. researchgate.netresearchgate.net Instead, it resulted in a mixture of bromo-substituted epoxy compounds and bromo-substituted isoindolines, highlighting how the nitro group profoundly alters the reaction's outcome. researchgate.netresearchgate.net

Table 1: Synthesis of Spatially Hindered Nitroisoindoline Derivatives

| Precursor | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1,1,3,3-tetramethylisoindoline | Nitration | 1,1,3,3-tetramethyl-5-nitroisoindoline | 93% | skemman.is |

| N-allyl-N-(5-nitro)-2-furfuryl-p-toluidine | Intramolecular [4+2] Cycloaddition | Epoxyisoindoline derivative | Enhanced | researchgate.net |

Formation of Functionalized Isoindoline Analogues

The nitro group on the isoindoline ring is a versatile functional handle that can be converted into other groups, leading to a wide array of functionalized analogues. A common transformation is the reduction of the nitro group to an amine. For example, 5-nitroisoindoline-1,3-dione (a derivative of 5-nitrophthalimide) can be reduced to form 5-amino-2-(sec-butyl)isoindoline-1,3-dione. mdpi.com Similarly, 1,1,3,3-tetramethyl-5-nitroisoindoline can undergo amination via nucleophilic aromatic substitution with N,N,N-trimethyl hydrazine (B178648) in the presence of a strong base to yield 1,1,3,3-tetramethyl-6-nitroisoindoline-5-amine. skemman.is

The development of hybrid molecules often involves the functionalization of the isoindoline core. qut.edu.au Research into dual-acting antioxidants has led to the synthesis of isoindoline-based catecholamine and benzodioxole compounds and their corresponding nitroxide derivatives. qut.edu.au Furthermore, isoindoline nitroxide derivatives have been synthesized to act as benzyne (B1209423) precursors for use in cycloaddition reactions. qut.edu.au

The preparation of radiolabeled compounds for imaging studies also relies on the functionalization of nitro-substituted precursors. For instance, the synthesis of precursors for 18F-labeled sigma phthalimide derivatives is achieved through the nucleophilic substitution of their respective nitro precursors, demonstrating a key step in creating functionalized analogues for medical imaging. researchgate.net

Table 2: Examples of Functionalized Isoindoline Analogues

| Starting Material | Reaction | Product | Reference |

|---|---|---|---|

| 5-Nitrophthalimide derivative | Reduction | 5-Amino-2-(sec-butyl)isoindoline-1,3-dione | mdpi.com |

| 1,1,3,3-tetramethyl-5-nitroisoindoline | Nucleophilic Aromatic Substitution | 1,1,3,3-tetramethyl-6-nitroisoindoline-5-amine | skemman.is |

Synthetic Routes to Nitroisoindoline-Based Heterocyclic Systems

The 5-nitroisoindoline framework is a valuable building block for constructing more complex heterocyclic systems. Intramolecular Diels-Alder reactions are a powerful tool in this regard. As mentioned previously, N-allyl-N-(5-nitro)-2-furfuryl-p-toluidines cyclize to form intricate epoxyisoindolines, which are fused heterocyclic systems. researchgate.netresearchgate.net

Multi-component reactions (MCRs) also provide an efficient pathway to diverse heterocyclic structures. For instance, 5-nitroisoindoline-1,3-dione, derived from 3-nitrophthalic acid, can be used in a combination of Ugi-tetrazole and Huisgen cycloaddition reactions to produce poly-substituted 1,3,4-oxadiazoles. rug.nl This demonstrates the utility of the nitroisoindoline scaffold in creating medicinally relevant heterocyclic compounds. rug.nl

Other synthetic strategies involve creating fused ring systems. Isoindole-fused imidazoles with phenolic subunits have been synthesized in a two-step, one-pot reaction, showcasing a method to build complex heterocycles from isoindole precursors. researchgate.net Additionally, 5-nitroisoindoline-1,3-dione is a known precursor in the synthesis of functionalized benzooxazepino[5,4-a]isoindolones. scispace.com The generation of benzyne intermediates from isoindoline derivatives, followed by 1,3-dipolar cycloaddition with azides, has been successfully used to produce benzotriazole (B28993) nitroxides, another class of complex heterocyclic systems. qut.edu.au

Table 3: Heterocyclic Systems Derived from Nitroisoindoline Precursors

| Precursor | Reaction Type | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| N-allyl-N-(5-nitro)-2-furfuryl-p-toluidine | Intramolecular Diels-Alder | Epoxyisoindoline | researchgate.netresearchgate.net |

| 5-Nitroisoindoline-1,3-dione | Multi-component reaction (Ugi/Huisgen) | Poly-substituted 1,3,4-oxadiazole | rug.nl |

| Isoindoline derivative | Benzyne generation and cycloaddition | Benzotriazole nitroxide | qut.edu.au |

Preparation of Nitrate (B79036) Esters within Related Organic Architectures

The synthesis of the target compound, "5-nitroisoindoline Nitrate," would require the introduction of a nitrate ester group (-ONO₂) onto a 5-nitroisoindoline scaffold. This typically involves the nitration of a precursor molecule containing a hydroxyl (-OH) group. Several methods exist for the efficient conversion of alcohols to nitrate esters in various organic architectures.

A one-step process for the preparation of nitric acid esters from their corresponding alcohols involves the use of a nitrated salt, such as tetramethylammonium (B1211777) nitrate, in the presence of triflic anhydride. google.com This method is noted for affording high yields (54%-88%) and preferentially leading to the nitration of an alcohol over the nitration of an aromatic ring. google.com

Another established method for preparing nitrate esters is the reaction of hydroxy-containing organic compounds with an excess of a nitrating agent, such as strong nitric acid, often without the need for an organic solvent. google.com The process is particularly well-suited for producing nitrate esters that might be at least partially soluble in the spent acid from the reaction mixture. google.com

More recently, a novel catalytic method has been developed for the direct O-nitration of alcohols. researchgate.net This approach utilizes a bench-stable N,6-dinitrosaccharin reagent and magnesium triflate as a catalyst to achieve mild and selective O-nitration with a broad substrate scope and high functional group tolerance. researchgate.net

To synthesize this compound, a synthetic route would first involve preparing a 5-nitroisoindoline derivative bearing a hydroxyl group (e.g., a hydroxyalkyl side chain attached to the nitrogen or the aromatic ring). This hydroxylated intermediate could then be subjected to one of the aforementioned nitration procedures to yield the final nitrate ester.

Table 4: General Methods for the Preparation of Nitrate Esters from Alcohols

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| One-Step Nitration | Alcohol, Nitrated Salt (e.g., (CH₃)₄NNO₃), Triflic Anhydride | High yields, favors nitration of alcohol over aromatic rings | google.com |

| Direct Nitration | Hydroxy-containing compound, excess Nitric Acid | No organic solvent required, suitable for soluble esters | google.com |

Mechanistic Investigations of Reactions

Elucidation of Nitration Mechanisms on Aromatic Rings

The introduction of a nitro group onto an aromatic ring, a fundamental process in organic synthesis, typically proceeds via an electrophilic aromatic substitution mechanism. In the case of isoindoline (B1297411), the nitration is influenced by the existing substituents on the benzene (B151609) ring. The reaction of isoindoline with nitrating agents such as a mixture of concentrated nitric acid and sulfuric acid can lead to the formation of nitroisoindoline derivatives. The position of nitration is directed by the activating or deactivating nature of the substituents present on the aromatic ring. For instance, the nitration of a quinoline (B57606) directing group has been shown to facilitate the subsequent activation of C(sp²)–H bonds. x-mol.com

The nitration of indole (B1671886), a related heterocyclic compound, is highly dependent on the reaction conditions due to the acid sensitivity of the indole nucleus. bhu.ac.in Strong acidic conditions with conventional nitrating agents often lead to polymerization. bhu.ac.in However, milder reagents like benzoyl nitrate (B79036) or ethyl nitrate can selectively yield 3-nitroindole. bhu.ac.in These findings suggest that the nitration of the isoindoline core likely requires carefully controlled conditions to achieve the desired 5-nitro substitution pattern, avoiding undesirable side reactions.

Studies on Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups like the nitro group in 5-nitroisoindoline (B1587923). nih.govmasterorganicchemistry.com The generally accepted mechanism involves a two-step addition-elimination sequence through a Meisenheimer complex. nih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov

The presence of a nitro group in the ortho or para position to a leaving group significantly accelerates the rate of SNAr reactions by stabilizing the negatively charged intermediate. masterorganicchemistry.comlibretexts.org This stabilization is crucial for the reaction to proceed. libretexts.org The reactivity also increases with the number of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

Interestingly, in SNAr reactions, fluoride (B91410) is often a better leaving group than other halogens, which is counterintuitive. libretexts.org This is because the rate-determining step is the initial nucleophilic attack, and the high electronegativity of fluorine inductively lowers the energy of the LUMO, making the ring more susceptible to attack. libretexts.org Another pathway for nucleophilic aromatic substitution is the SRN1 (substitution radical-nucleophilic unimolecular) mechanism, which involves a free radical intermediate and does not require deactivating groups on the arene. wikipedia.org

Mechanisms of Reduction Reactions in Nitroisoindoline Compounds

The reduction of nitro compounds is a versatile transformation in organic chemistry, yielding various products depending on the reducing agent and reaction conditions. wikipedia.orgnumberanalytics.com The nitro group of a nitroisoindoline can be reduced to an amine, a hydroxylamine, or an oxime. wikipedia.org

Common methods for reducing aromatic nitro compounds to primary amines include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. wikipedia.orgnumberanalytics.com Other reagents such as iron in acidic media, tin(II) chloride, or samarium diiodide are also effective. wikipedia.orgnumberanalytics.com The reduction of nitroarenes to anilines can also be achieved using formic acid as a reducing agent with an iron-based catalyst. organic-chemistry.org

The reduction can also be stopped at intermediate stages. For example, aliphatic nitro compounds can be reduced to hydroxylamines using diborane (B8814927) or zinc dust with ammonium (B1175870) chloride. wikipedia.org The formation of oximes can be achieved using metal salts like tin(II) chloride or chromium(II) chloride, or by controlled catalytic hydrogenation. wikipedia.org The choice of reducing agent is critical for achieving the desired product. For instance, lithium aluminium hydride is a powerful, non-selective reducing agent that reduces a wide range of functional groups, while lithium borohydride (B1222165) is more selective, reducing esters and lactones in the presence of other groups. harvard.edu

Table of Reducing Agents and Products for Nitro Compounds

| Reducing Agent | Product | Reference(s) |

| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | Amine | wikipedia.org, numberanalytics.com |

| Iron in Acetic Acid | Amine | wikipedia.org |

| Tin(II) Chloride | Amine or Oxime | wikipedia.org, numberanalytics.com |

| Diborane | Hydroxylamine | wikipedia.org |

| Zinc Dust and Ammonium Chloride | Hydroxylamine | wikipedia.org |

| Formic Acid and Iron Catalyst | Amine | organic-chemistry.org |

Photochemical Electron Transfer (PET) Processes in Nitroisoindoline Systems

Photochemical electron transfer (PET) involves the excitation of a molecule by light, leading to the transfer of an electron to or from another molecule. ictp.itnih.gov An electronically excited state is generally a better oxidant and a better reductant than its ground state. ictp.it This property allows for redox reactions that might not be favorable in the ground state.

In the context of nitroisoindoline systems, PET can be initiated by the absorption of light by a photosensitizer. ictp.it This excited sensitizer (B1316253) can then transfer an electron to or from the nitroisoindoline molecule. For instance, in a process analogous to those seen in other systems, an excited sensitizer could reduce the nitro group, initiating further chemical transformations. libretexts.org The efficiency of these processes can be influenced by the solvent and the presence of other molecules that can extend the lifetime of the solvated electron. libretexts.org

PET processes are categorized as Type I and Type II. rsc.org Type I involves unimolecular fragmentation of the photoinitiator, while Type II involves a hydrogen abstraction or photoinduced electron transfer between the photoinitiator and a co-initiator. rsc.org The specific pathway depends on the nature of the molecules involved and the reaction conditions. The study of PET in hemoproteins has provided detailed insights into intramolecular electron transfer, which can serve as a model for understanding similar processes in nitroisoindoline systems. nih.gov

Chemistry of Benzyne (B1209423) Intermediates and their Cycloaddition Reactions with Isoindoline Derivatives

The generation of highly reactive benzyne intermediates in the presence of isoindoline derivatives has been a subject of significant research, offering pathways to novel heterocyclic compounds. qut.edu.auresearchgate.net The study of these reactions provides insights into the potential reactivity of 5-nitroisoindoline nitrate in similar chemical transformations.

Benzyne can be generated from various precursors, including o-dihalogenated isoindolines, anthranilic acid analogs, and o-silyl aryl triflates. qut.edu.au For instance, treatment of a dibromo isoindoline with n-butyllithium produces benzyne, which can then undergo Diels-Alder reactions with dienes like furan (B31954), cyclopentadiene, and anthracene (B1667546) to form the corresponding adducts. qut.edu.au While effective, the high reactivity of butyl lithium presents practical challenges. qut.edu.au A more efficient method involves the use of an anthranilic acid analogue of isoindoline, which yields high amounts of adducts with polycyclic aromatic hydrocarbons such as anthracene, tetracene, and pentacene. qut.edu.au

Another powerful application of benzyne chemistry with isoindoline derivatives is the 1,3-dipolar cycloaddition with azides, a type of "click chemistry". qut.edu.au The in situ generation of an aromatic azide (B81097) and benzyne leads to the formation of benzotriazole (B28993) nitroxides in high yields. qut.edu.au To manage the reactivity, the nitroxide functionality on the isoindoline ring can be protected as a methoxyamine, which is later deprotected using a peracid to regenerate the stable radical. qut.edu.au

Furthermore, the [2+2+2] cycloaddition of benzyne, catalyzed by palladium, has been explored. qut.edu.au This methodology has been extended to modify the surfaces of macromolecules and nanomaterials, such as polyethylene (B3416737) glycol (PEG) and fullerenes (C60), by using an anthranilic acid benzyne precursor. qut.edu.au The cycloaddition reactions serve to functionalize the end groups of these materials. qut.edu.au

The revival of benzyne chemistry is largely due to the development of novel benzyne precursors that allow for the in situ generation of benzyne under mild, transition-metal-free conditions. researchgate.net These intermediates are valuable for synthesizing complex nitrogen-containing heterocycles in a step-economical manner. researchgate.net For example, the photolysis of phthaloyl peroxides can generate benzyne, which then reacts with azides in a [3+2] cycloaddition to form benzo[d] qut.edu.auCurrent time information in Bangalore, IN.nbinno.comtriazoles. researchgate.net

The hexadehydro-Diels–Alder (HDDA) reaction is another elegant method for generating benzyne intermediates from triyne substrates. nih.gov The resulting benzyne can be trapped intramolecularly or intermolecularly by a variety of nucleophiles and π-systems to create highly substituted benzenoid products. nih.gov

Table 1: Examples of Benzyne Precursors and Trapping Agents in Reactions Involving Isoindoline Derivatives

| Benzyne Precursor | Trapping Agent | Resulting Product Type | Reference |

|---|---|---|---|

| Dibromo isoindoline | Furan, Cyclopentadiene, Anthracene | Diels-Alder adducts | qut.edu.au |

| Anthranilic acid isoindoline analogue | Anthracene, Tetracene, Pentacene | Diels-Alder adducts | qut.edu.au |

| Disubstituted isoindoline nitroxides | Azide-adamantane | Benzotriazole nitroxides | qut.edu.au |

| Phthaloyl peroxides | Azides | Benzo[d] qut.edu.auCurrent time information in Bangalore, IN.nbinno.comtriazoles | researchgate.net |

Ring-Opening and Cyclization Mechanisms in Isoindoline Precursors

The synthesis of the isoindoline core, a key structural feature of this compound, often involves intricate ring-opening and cyclization mechanisms of various precursors. These reactions are fundamental to accessing a wide range of substituted isoindoline derivatives.

One common strategy for forming the isoindoline ring is through the intramolecular cyclization of o-alkynyl benzylamine (B48309) derivatives. ua.es These reactions can be catalyzed by transition metals like gold or palladium, or proceed under metal-free conditions, typically involving a hydroamination step followed by aromatization. ua.es For instance, AuCl3 can catalyze the 5-exo-dig cyclization of alkynes prepared via a four-component Ugi reaction, leading to the formation of isoindoles after isomerization. ua.es In some cases, a competing 6-endo-dig cyclization can lead to the formation of dihydroisoquinoline byproducts. ua.es

Acid-catalyzed intramolecular hydroamination is another effective method. For example, 2-alkenylphenylsulfonamides can be treated with a small amount of triflic acid to yield the corresponding isoindoline heterocycles in excellent yields. unipi.it The reaction of 2-(bromomethyl)benzaldehydes with tryptamines can generate isoindoles that, upon treatment with trifluoroacetic acid, undergo a Pictet-Spengler-type cyclization to form isoindolines. ua.es

Ring-opening reactions also play a crucial role in the chemistry of isoindoline precursors. For example, the reaction of a 5-nitro-substituted epoxy-isoindoline with a mixture of hydrobromic and acetic acid did not yield the expected 5-nitroisoindoline. Instead, it resulted in a mixture of bromo-substituted epoxy compounds and bromo-substituted isoindolines, demonstrating a complex reaction pathway involving ring-opening of the epoxide. researchgate.net

Intramolecular Diels-Alder (IMDA) reactions provide a powerful tool for constructing functionalized isoindolines. N-pentadienyl-N-propargyl derivatives can undergo IMDA cycloaddition in refluxing anisole (B1667542) with DDQ to afford isoindolines with diverse substituents on the aromatic ring in excellent yields. unipi.it

The synthesis of isoindole N-oxides, which are cyclic nitrones, can be achieved through the oxidation of isoindolines using reagents like hydrogen peroxide with a sodium tungstate (B81510) catalyst. chim.it The precursor isoindolines can be prepared by the reduction of corresponding lactams, which are in turn formed by the cyclization of aryl-substituted isocyanates. chim.it

Table 2: Key Mechanistic Pathways in Isoindoline Synthesis

| Reaction Type | Precursor | Catalyst/Reagent | Key Intermediate/Process | Resulting Structure | Reference |

|---|---|---|---|---|---|

| Intramolecular Hydroamination | o-Alkynyl benzylamine derivatives | AuCl3 or Pd catalysts | 5-exo-dig cyclization | Isoindoles | ua.es |

| Acid-Catalyzed Cyclization | 2-Alkenylphenylsulphonamides | Triflic acid | Intramolecular hydroamination | Isoindolines | unipi.it |

| Pictet-Spengler-type Cyclization | 2-(Bromomethyl)benzaldehydes and tryptamines | Trifluoroacetic acid | In situ isoindole formation | Isoindolines | ua.es |

| Ring-Opening/Rearrangement | 5-Nitro-substituted epoxy-isoindoline | HBr/AcOH | Epoxide ring-opening | Bromo-substituted isoindolines | researchgate.net |

| Intramolecular Diels-Alder | N-Pentadienyl-N-propargyl derivatives | DDQ | IMDA cycloaddition | Functionalized isoindolines | unipi.it |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Structural Optimization and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the most stable three-dimensional arrangement of atoms (structural optimization) and to describe the distribution of electrons, which governs the molecule's reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) has become a standard method for studying isoindoline (B1297411) derivatives due to its balance of accuracy and computational cost. uni-koeln.de Researchers employ DFT to consolidate experimental findings by calculating optimized geometries, electronic structures, and energies. uni-koeln.de For instance, in studies of related phthalimide-based sensors, DFT calculations at the B3LYP/6-31G* level of theory were utilized to support experimental results. uni-koeln.de This functional, a hybrid that incorporates a portion of the exact Hartree-Fock exchange, is widely used for organic molecules. Such calculations can elucidate the effects of substituents, like the nitro group, on the geometry and electronic makeup of the isoindoline core.

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which describes the atomic orbitals used in the calculation, and the model used to simulate the solvent environment. Basis sets such as 6-31G(d), 6-31+G(d), and the more extensive 6-311+G(2d,p) are commonly applied. rsc.orgmdpi.com The inclusion of polarization functions (d,p) and diffuse functions (+) is often crucial for accurately describing systems with lone pairs and anionic character, which is relevant for the nitro group.

To model chemical behavior in a realistic solution environment, implicit solvation models like the Conductor-like Polarizable Continuum Model (CPCM) or the more general Polarizable Continuum Model (PCM) are frequently integrated into calculations. mdpi.commdpi.com These models, part of the Self-Consistent Reaction Field (SCRF) methods, represent the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in different solvents, which is essential for comparing theoretical predictions with experimental measurements conducted in solution. mdpi.com

Conformational Analysis using Molecular Mechanics Forcefields (e.g., MMFF94)

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. While detailed studies employing the Merck Molecular Force Field (MMFF94) on 5-nitroisoindoline (B1587923) nitrate (B79036) are not widely documented, the principles of such analyses are broadly applied to similar structures. Both molecular mechanics and DFT are used to explore the potential energy surface of a molecule. For example, DFT calculations can be used to study the energetic effects of rotating specific bonds. In related triene systems, the variation in torsion angles was systematically studied to find the minimum energy conformer, revealing significant energy differences between planar and non-planar forms. mdpi.com This type of analysis is critical for identifying the most stable conformer, which is essential for accurate predictions of spectroscopic properties and reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO method)

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can be invaluable for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method is the most common and generally most accurate approach for calculating nuclear magnetic resonance (NMR) chemical shifts. mdpi.comnih.gov This method, when combined with DFT, can produce highly reliable predictions of both ¹H and ¹³C NMR spectra. mdpi.commdpi.com

The choice of DFT functional and basis set significantly impacts the accuracy of the predicted shifts. Extensive benchmark studies have been performed to identify the optimal combinations for various nuclei. rsc.orgmdpi.com For instance, the PBE1PBE functional with a modest basis set like 6-31G(d) can be used for quick estimations of ³¹P chemical shifts, while more robust combinations like PBE1PBE/6-311G(2d,2p)//PBE1PBE/6-31+G(d) are recommended for higher accuracy. rsc.org For ¹H and ¹³C shifts, functionals like WP04 and ωB97X-D combined with appropriate basis sets and a PCM solvent model have shown excellent performance, yielding root-mean-square deviations of less than 0.2 ppm for protons in many cases. mdpi.com

| Parameter | Recommended DFT Methodology | Application | Reference |

| ¹H NMR Chemical Shift | WP04 / 6-311++G(2d,p) with PCM solvent model | High-accuracy prediction | mdpi.com |

| ¹³C NMR Chemical Shift | ωB97X-D / def2-SVP with PCM solvent model | High-accuracy prediction | mdpi.com |

| ³¹P NMR Chemical Shift | PBE1PBE / 6-31G(2d) // PBE1PBE / 6-31G(d) | Routine applications | rsc.org |

| Geometry Optimization | B3LYP-D3 / 6-311G(d,p) with PCM solvent model | Prerequisite for accurate NMR prediction | mdpi.com |

This table summarizes recommended computational methodologies for NMR chemical shift predictions based on benchmark studies.

Simulation of Reaction Pathways and Energy Landscapes

Theoretical calculations are instrumental in mapping the reaction pathways available to a molecule. frontiersin.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy landscape can be constructed. frontiersin.org This provides quantitative data on reaction thermodynamics (reaction free energies) and kinetics (activation barriers). frontiersin.org For example, computational studies on the activation of N-nitrosamines, which share functional similarities with nitroaromatic compounds, have successfully mapped out multi-step reaction pathways. frontiersin.org These studies model processes such as the formation of diazonium cations and their subsequent competing reactions, such as DNA alkylation or reaction with water. frontiersin.org Such simulations can reveal whether reactions are barrierless or proceed via a transition state, offering deep insight into the underlying reaction mechanisms. frontiersin.org These methods could be applied to understand the synthesis of 5-nitroisoindoline derivatives or their subsequent chemical transformations. uni-koeln.deresearchgate.net

Investigation of Intermolecular Interactions through Computational Models

Computational models are essential for understanding the non-covalent intermolecular interactions that govern molecular recognition, self-assembly, and behavior in condensed phases. High-level ab initio molecular orbital calculations can be used to study these forces with great accuracy. nih.gov In a study on 3-nitropyrrole, a compound with a similar nitro-heterocycle motif, researchers used computational analysis to evaluate the stacking interactions between the universal base and canonical nucleobases. nih.gov

These analyses can dissect the total interaction energy into its fundamental physical components:

Hartree-Fock Terms: These primarily account for electrostatic interactions, such as dipole-dipole forces, which are significant for polar molecules like 5-nitroisoindoline due to the electron-withdrawing nitro group. nih.gov

Electron-Correlation Terms: These account for dispersion forces (van der Waals interactions), which are crucial for obtaining adequate stability in stacked molecular systems. nih.gov

Advanced Spectroscopic and Crystallographic Analyses

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

No published data is available for the NMR analysis of 5-nitroisoindoline (B1587923) nitrate (B79036).

There are no specific studies on DNP enhancement using 5-nitroisoindoline nitrate. Research in this area has focused on isoindoline-based nitroxide radicals. 1stsci.comnih.govgoogleapis.com

Mechanistic studies involving advanced NMR techniques have not been reported for this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy of Isoindoline (B1297411) Nitroxides

No EPR spectroscopic data has been published for this compound. The existing literature details EPR studies on isoindoline nitroxide radicals. nbinno.comgoogle.comnih.govgoogleapis.com

This compound is not documented as a spin label. This application is characteristic of stable isoindoline-based nitroxides. nbinno.comchemsrc.com

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of this compound has not been determined or reported in publicly accessible databases. Crystallographic data is available for other derivatives like 1,1,3,3-Tetraethyl-5-nitroisoindoline. epo.org

Without a determined crystal structure, no analysis of the crystal packing or supramolecular assembly of this compound can be provided.

Characterization of Intermolecular Hydrogen Bonding (C—H...O, N—H...O)

Intermolecular hydrogen bonds play a crucial role in the crystal packing and supramolecular assembly of nitrogen-containing heterocyclic compounds. In the case of this compound, the presence of N-H and C-H donors, along with oxygen atoms from the nitro and nitrate groups as acceptors, suggests the formation of a network of hydrogen bonds. nih.govlibretexts.org

The N-H group of the isoindoline ring is a potent hydrogen bond donor and is expected to form strong N-H...O interactions with the oxygen atoms of the nitrate anion or the nitro group of a neighboring molecule. ruc.dk These interactions are generally stronger than C-H...O bonds and significantly influence the crystal lattice energy and physical properties of the compound. libretexts.org The formation of N-H...O hydrogen bonds can be confirmed and characterized by X-ray crystallography, which provides precise information on bond distances and angles. Spectroscopic techniques such as infrared (IR) spectroscopy can also detect these interactions through shifts in the N-H stretching frequency. nih.gov

A detailed analysis of the hydrogen bonding network in this compound would provide valuable insights into its solid-state structure and stability.

Exploration of Non-Covalent Interactions (e.g., C—H...π, Halogen Bonding, Van der Waals)

Beyond conventional hydrogen bonding, a variety of other non-covalent interactions contribute to the supramolecular architecture of this compound. escholarship.org These interactions, although weaker than covalent bonds, are directional and play a significant role in molecular recognition and crystal engineering. mdpi.comnih.gov

C—H...π Interactions: The isoindoline core contains an aromatic ring, which can act as a π-system acceptor. Interactions between the C-H bonds of an adjacent molecule and the π-face of the aromatic ring (C—H...π interactions) are likely to be present. mdpi.com These interactions are important for the stacking of aromatic rings in the crystal lattice.

Halogen Bonding: If a halogenated derivative of this compound were to be synthesized, the potential for halogen bonding would arise. mdpi.comrsc.org Halogen bonding is a directional interaction between a covalently bonded halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base. mdpi.com This type of interaction is increasingly being utilized in the design of new materials.

The comprehensive analysis of the crystal structure of this compound, obtained through single-crystal X-ray diffraction, would allow for the identification and geometric characterization of these diverse non-covalent interactions.

Mass Spectrometry (MS) for Reaction Monitoring and Product Characterization

Mass spectrometry is an indispensable tool for the synthesis of this compound, enabling both the monitoring of the reaction progress and the confirmation of the final product's identity. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the elemental composition of the synthesized compound. uni-koeln.de

During the synthesis, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to track the consumption of reactants and the formation of the desired product in real-time. google.com This allows for the optimization of reaction conditions, such as temperature, reaction time, and reagent stoichiometry, to maximize yield and purity. The detection of reaction intermediates and by-products can also be achieved, providing a deeper understanding of the reaction mechanism. nih.gov

For the final product characterization, mass spectrometry provides the molecular weight of this compound. The fragmentation pattern observed in the mass spectrum, often obtained through tandem mass spectrometry (MS/MS), can offer structural information that complements data from other spectroscopic techniques like NMR. The observation of adducts, such as those with nitrate ions, can also be characteristic. nih.gov

Below is a table summarizing the potential application of different mass spectrometry techniques in the study of this compound:

| Mass Spectrometry Technique | Application | Expected Information |

| High-Resolution Mass Spectrometry (HRMS) | Product Characterization | Accurate mass and elemental composition. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Reaction Monitoring | Tracking of reactants, intermediates, and products. |

| Tandem Mass Spectrometry (MS/MS) | Structural Elucidation | Fragmentation patterns for structural confirmation. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Synthetic Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used throughout the synthesis and characterization of this compound. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is primarily used to identify the functional groups present in a molecule. uni-koeln.de For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond, the aromatic C-H bonds, the C=C bonds of the aromatic ring, and the N-O bonds of the nitro group. The presence of the nitrate counter-ion would also give rise to distinct vibrational modes. Monitoring the appearance or disappearance of these characteristic bands can be used to follow the progress of a reaction.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the nitro-aromatic system in this compound. spectroscopyonline.com The UV-Vis spectrum of this compound would be expected to show absorption maxima corresponding to the π-π* and n-π* transitions of the nitro-substituted aromatic ring. researchgate.netresearchgate.net This technique can be used for quantitative analysis, for instance, to determine the concentration of the product in a solution using a calibration curve based on the Beer-Lambert law. researchgate.net

The following table highlights the expected spectroscopic data for this compound:

| Spectroscopic Technique | Functional Group / System | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR Spectroscopy | N-H Stretch | ~3300-3500 |

| Aromatic C-H Stretch | ~3000-3100 | |

| Asymmetric NO₂ Stretch | ~1500-1560 | |

| Symmetric NO₂ Stretch | ~1335-1385 | |

| Nitrate (NO₃⁻) | ~1350-1410 (strong), ~800-860 (medium) | |

| UV-Vis Spectroscopy | π-π* transitions | ~200-300 |

| n-π* transitions | >300 |

Fluorescence spectroscopy is a highly sensitive technique that can be used to study the interactions of this compound with other molecules. uni-koeln.de While the nitro group itself can quench fluorescence, derivatives of isoindoline, such as phthalimides, have been shown to be fluorescent and can act as sensors. uni-koeln.de

By modifying the this compound structure to incorporate a fluorescent reporter, or by studying its interaction with fluorescent probes, it may be possible to investigate its binding to biological targets or its participation in supramolecular assemblies. Changes in the fluorescence intensity, emission wavelength, or fluorescence lifetime upon interaction can provide quantitative information about the binding affinity and kinetics. bris.ac.uk This approach is particularly useful for studying interactions in solution at low concentrations.

Derivatization and Analogues Synthesis

Synthesis of Substituted Isoindolines and Isoindolinones

The synthesis of substituted isoindolines and isoindolinones can be achieved through a variety of methods, including the functionalization of the aromatic ring or substitution at the nitrogen or C3 position of the heterocyclic core.

One common approach involves the use of commercially available starting materials, such as 5-nitroisoindoline-1,3-dione, also known as 4-nitrophthalimide researchgate.net. This compound serves as a versatile precursor for a range of substituted isoindoline (B1297411) derivatives. The dione can undergo reactions typical of phthalimides, such as Gabriel synthesis, to introduce various substituents.

Recent synthetic advancements have focused on developing efficient and selective methods for constructing the isoindolinone scaffold. These methods often utilize transition metal catalysis to achieve high yields and functional group tolerance. For example, N-substituted isoindolinones can be synthesized in excellent yields through the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with amines, using ultrathin platinum nanowires as catalysts oakwoodchemical.com. Other notable methods include:

Palladium-catalyzed C-H carbonylation: This method allows for the synthesis of isoindolinone scaffolds from benzylamines under gas-free conditions by employing a convenient carbon monoxide surrogate oakwoodchemical.com.

Copper-catalyzed sp3 C-H functionalization: This approach provides an efficient route to various functionalized isoindolinones from 2-alkyl-N-substituted benzamides without the need for pre-halogenated substrates or expensive and toxic reagents oakwoodchemical.com.

N-Heterocyclic carbene (NHC)-catalyzed synthesis: This method enables the synthesis of N-substituted isoindolinone acetates through a tandem imine umpolung-intramolecular aza-Michael addition followed by oxidation with molecular oxygen oakwoodchemical.com.

A specific example of synthesizing a nitro-substituted isoindolinone is the preparation of 3-((nitrophenyl)amino)isoindolin-1-one. This synthesis is achieved through a nucleophilic addition reaction between 2-cyanobenzaldehyde and 2-nitroaniline derivatives, followed by cyclization and rearrangement nih.gov.

| Compound | Starting Materials | Synthetic Method | Yield |

|---|---|---|---|

| 3-((Nitrophenyl)amino)isoindolin-1-one | 2-Cyanobenzaldehyde, 2-Nitroaniline | Nucleophilic addition, cyclization, and rearrangement | 79% |

| 3-((4-Methyl-2-nitrophenyl)amino)isoindolin-1-one | 2-Cyanobenzaldehyde, 4-Methyl-2-nitroaniline | Nucleophilic addition, cyclization, and rearrangement | 70% |

| 3-((5-Methoxy-2-nitrophenyl)amino)isoindolin-1-one | 2-Cyanobenzaldehyde, 5-Methoxy-2-nitroaniline | Nucleophilic addition, cyclization, and rearrangement | 90% |

Development of Chiral Isoindoline-Based Structures

The development of chiral isoindoline-based structures is of significant interest due to the stereospecific interactions of enantiomers in biological systems. Asymmetric synthesis of these compounds often involves the use of chiral auxiliaries, catalysts, or ligands to control the stereochemical outcome of the reaction.

A straightforward and efficient method for the asymmetric synthesis of 3-substituted isoindolinones involves the direct alkylation of chiral N-tert-butylsulfinyl-isoindolinones. In this method, a series of (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones are synthesized from the corresponding methyl 2-formylbenzoates. Deprotonation with LDA and subsequent alkylation afford 3-substituted isoindolinones in excellent yields and high diastereomeric ratios.

Another approach to chiral isoindolinones involves palladium-catalyzed asymmetric tandem reactions. For instance, a highly efficient palladium-catalyzed asymmetric tandem aza-Heck/Sonogashira coupling of O-phenyl hydroxamic ethers with terminal alkynes yields chiral isoindolinone derivatives with a quaternary stereocenter in excellent enantioselectivity oakwoodchemical.com.

The use of chiral ligands in transition metal-catalyzed reactions is also a prominent strategy. For example, a nickel-catalyzed reductive dicarbofunctionalization of 1,1-disubstituted enamides with unactivated alkyl iodides provides 3,3-dialkyl-substituted isoindolinones. The use of a chiral Bn-Biox ligand in this reaction induces excellent enantioselectivities oakwoodchemical.com.

| Chiral Synthesis Strategy | Key Reagents/Catalysts | Outcome |

|---|---|---|

| Direct Alkylation with Chiral Auxiliary | (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones, LDA, Alkylating agents | High yields and diastereomeric ratios for 3-substituted isoindolinones |

| Palladium-Catalyzed Asymmetric Tandem Reaction | O-phenyl hydroxamic ethers, Terminal alkynes, Palladium catalyst | Excellent enantioselectivity for chiral isoindolinones with quaternary stereocenters |

| Nickel-Catalyzed Reductive Dicarbofunctionalization | 1,1-disubstituted enamides, Alkyl iodides, Nickel catalyst, Chiral Bn-Biox ligand | Excellent enantioselectivities for 3,3-dialkyl-substituted isoindolinones |

Strategies for Incorporating Nitroisoindoline Moieties into Larger Architectures

The incorporation of nitroisoindoline moieties into larger molecular architectures is a key step in the development of new therapeutic agents and functional materials. The nitro group can serve as a versatile functional handle for further transformations or can be an integral part of the final molecule's pharmacophore or electronic properties.

A primary strategy for incorporating a 5-nitroisoindoline (B1587923) moiety is to utilize commercially available 5-nitroisoindoline-1,3-dione researchgate.net. This compound can be N-alkylated or N-arylated to attach the nitroisoindoline-1,3-dione unit to a larger scaffold. Subsequent reduction of the dione functionality can then yield the corresponding 5-nitroisoindoline derivative.

Another approach involves the direct functionalization of 5-nitroisoindoline . The secondary amine of the isoindoline ring can be readily derivatized through reactions such as acylation, alkylation, or arylation to link it to other molecular fragments.

Furthermore, the aromatic ring of the 5-nitroisoindoline can be functionalized. For example, if a bromo-substituted 5-nitroisoindoline were available, it could potentially undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form C-C or C-N bonds with larger and more complex molecules. While specific examples for 5-nitroisoindoline are not prevalent in the immediate literature, this strategy is widely used for the functionalization of other N-heterocycles.

The use of a photolabile 2-nitrobenzyl protecting group in the synthesis of C(3)-substituted isoindolinones also represents a strategy for introducing a nitro-containing moiety, although in this case, the group is designed to be removed upon photolysis oakwoodchemical.com. This highlights the utility of nitro-aromatic groups in synthetic transformations involving isoindolinones.

The synthesis of larger structures can also be envisioned through the reaction of 5-nitroisoindoline with bifunctional reagents. For instance, reaction with a molecule containing both an aldehyde and another functional group could lead to the formation of a fused ring system or a more complex appended structure.

| Strategy | Key Precursor | Potential Reactions | Outcome |

|---|---|---|---|

| N-Functionalization of a Dione Precursor | 5-Nitroisoindoline-1,3-dione | N-alkylation, N-arylation, followed by reduction | Incorporation of a 5-nitroisoindoline moiety into a larger molecule via the nitrogen atom |

| Direct N-Functionalization | 5-Nitroisoindoline | Acylation, alkylation, arylation | Direct attachment of larger fragments to the isoindoline nitrogen |

| Aromatic Ring Functionalization | Bromo-substituted 5-nitroisoindoline (hypothetical) | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Formation of C-C or C-N bonds on the aromatic ring of the nitroisoindoline |

Applications As Research Tools in Chemical Science

Future Research Directions in Nitroisoindoline Chemistry

Exploration of Novel Synthetic Pathways

The development of efficient, safe, and scalable synthetic routes is paramount for the advancement of nitroisoindoline chemistry. Current methodologies often rely on classical nitration techniques which may lack regioselectivity and can require harsh conditions. Future research should target the exploration of novel synthetic strategies to overcome these limitations.

One promising avenue is the use of advanced nitrating agents. Researchers have identified powerful and controllable N-nitro-type reagents, such as 5-methyl-1,3-dinitro-1H-pyrazole, that enable the mild and scalable nitration of a wide range of (hetero)arenes. nih.gov The application of such reagents could allow for the selective nitration of the isoindoline (B1297411) core under more controlled conditions, potentially leading to higher yields and purity of compounds like 5-nitroisoindoline (B1587923). This method's value in medicinal chemistry for late-stage C-H nitration of complex molecules suggests its potential utility for intricate isoindoline precursors. nih.gov

Another area of exploration involves multi-step synthetic sequences starting from readily available precursors. For instance, synthetic pathways could be designed starting from substituted phthalimides or by modifying existing isoindoline-1,3-dione structures. 2promojournal.comresearchgate.net Research into palladium-catalyzed asymmetric allylic substitution, a method used in the total synthesis of complex indole (B1671886) alkaloids, could also inspire novel cyclization strategies for constructing the isoindoline framework with high stereocontrol. researchgate.net

Future synthetic research could focus on the following areas:

Late-Stage Nitration: Developing methods for introducing the nitro group onto a pre-formed isoindoline ring.

Convergent Synthesis: Designing pathways where the nitro-substituted aromatic ring and the heterocyclic portion are synthesized separately and then combined.

Flow Chemistry: Utilizing microreactor technology to improve the safety and efficiency of nitration reactions, which are often highly exothermic.

A comparative table of potential synthetic approaches is presented below.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Advanced Nitrating Agents | High regioselectivity, milder reaction conditions, good functional group tolerance. nih.gov | Reagent availability and cost, optimization for the isoindoline substrate. |

| Multi-step Synthesis from Phthalimides | Use of commercially available starting materials, well-established initial reaction steps. 2promojournal.com | Potentially long synthetic sequences, managing functional group compatibility. |

| Catalytic Cyclization Methods | High stereoselectivity, potential for asymmetric synthesis. researchgate.net | Catalyst development, substrate scope limitations. |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, potential for scalability. | High initial equipment cost, requires specialized expertise. |

Advanced Mechanistic Investigations

A thorough understanding of reaction mechanisms is critical for optimizing synthetic pathways and ensuring process safety. For nitroisoindoline compounds, mechanistic studies would need to address both the formation of the isoindoline ring and the introduction of the nitro group.

Future investigations should employ a combination of experimental and computational techniques to elucidate reaction pathways. Kinetic studies, for example, can determine reaction rates and the influence of various parameters such as temperature, concentration, and catalyst loading. The use of site-specifically labeled isotopes, as demonstrated in mechanistic probes for enzyme catalysis, could be adapted to track the fate of atoms throughout the reaction sequence, providing definitive evidence for proposed mechanisms. illinois.edu

Density Functional Theory (DFT) calculations have proven invaluable for studying reaction mechanisms, such as revealing that the power of certain nitrating agents stems from synergistic electronic effects. nih.gov Similar computational studies could be applied to the synthesis of 5-nitroisoindoline to model transition states, calculate activation energies, and predict the most likely reaction pathways. This approach can help rationalize experimental observations, such as product regioselectivity, and guide the design of more efficient synthetic protocols. nih.gov

Key areas for mechanistic investigation include:

Electrophilic Aromatic Substitution: Detailed study of the nitration mechanism on the isoindoline benzene (B151609) ring, including the identification of intermediates and the determination of the rate-limiting step.

Cyclization Dynamics: Investigating the mechanism of isoindoline ring formation to control stereochemistry and minimize side-product formation.

Thermal Decomposition Pathways: Understanding the decomposition mechanism is crucial for assessing the stability and safety of energetic nitroisoindoline compounds. Thermal analysis techniques coupled with spectroscopic methods can identify decomposition products and elucidate the underlying chemical processes. rsc.org

Computational Design of New Isoindoline-Based Systems

Computational chemistry serves as a powerful tool for the in silico design and screening of new molecules, accelerating the discovery of materials with desired properties. mdpi.comresearchgate.net In the context of nitroisoindoline chemistry, computational modeling can predict the performance, stability, and sensitivity of novel energetic materials before their synthesis is attempted, saving significant time and resources. purdue.eduscispace.com

Quantum chemical methods, particularly Density Functional Theory (DFT), can be used to calculate fundamental properties of isoindoline-based systems. mdpi.com These properties include:

Enthalpy of Formation: A key parameter for predicting the energy output of an energetic material.

Molecular Geometry and Crystal Density: Important for determining detonation performance.

Bond Dissociation Energies: Used to predict thermal stability and identify the initial steps of decomposition.

Electronic Structure: Calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into a molecule's reactivity and sensitivity. mdpi.com

Machine learning (ML) and quantitative structure-activity relationship (QSAR) models are also emerging as valuable tools. mdpi.comacs.org By training algorithms on datasets of known energetic materials, these models can predict the properties of new, un-synthesized compounds based solely on their molecular structure. mdpi.comnih.gov This high-throughput screening approach allows for the rapid evaluation of large virtual libraries of nitroisoindoline derivatives to identify the most promising candidates for synthesis. For instance, screening criteria could be set for density (e.g., ≥ 1.9 g·cm⁻³), detonation velocity (e.g., ≥ 9000 m·s⁻¹), and detonation pressure (e.g., ≥ 40.0 GPa) to find potential advanced energetic materials. mdpi.com

The table below summarizes key computational parameters and their relevance in designing new isoindoline-based energetic materials.

| Computational Parameter | Significance | Typical Method of Calculation |

| Heat of Formation (ΔHf) | Predicts energy content and detonation performance. | Quantum Chemistry (DFT, G4, etc.) |

| Crystal Density (ρ) | Crucial for calculating detonation velocity and pressure. | Machine Learning, Spatial Matrix Models mdpi.com |

| Detonation Velocity (D) | Primary measure of an explosive's performance. | Empirical Models (Kamlet-Jacobs), Hydrodynamic Codes |

| Impact Sensitivity | Predicts the material's stability and safety. | QSAR models based on electronic structure descriptors. |

| Bond Dissociation Energy (BDE) | Indicates the weakest bond and likely trigger for decomposition. | Quantum Chemistry (DFT) |

Development of Innovative Analytical Methodologies for Nitroisoindoline Compounds

The accurate characterization of novel nitroisoindoline compounds is essential for confirming their structure, assessing their purity, and understanding their properties. While standard analytical techniques are applicable, the unique nature of these compounds, particularly if they are energetic, necessitates the development of specialized and innovative methodologies.

High-resolution mass spectrometry (MS), coupled with separation techniques like liquid or gas chromatography (LC/GC), is a cornerstone for the identification and quantification of these compounds and any impurities or degradation products. csic.esilvo.be Advanced MS techniques, such as those involving electron activated dissociation (EAD), could provide enhanced structural information, which is particularly useful for distinguishing between isomers. vu.nl

Thermal analysis methods are critical for characterizing the stability of potential energetic materials. radnor.org.uk Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide data on decomposition temperatures and energy release. radnor.org.uknih.gov More advanced methods like Accelerating Rate Calorimetry (ARC) can yield reliable kinetic parameters for thermal decomposition under conditions more relevant to storage and application. rsc.org

Spectroscopic techniques remain vital. Infrared (IR) spectroscopy is crucial for identifying functional groups like the nitro group, while Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise molecular structure. nih.govpurdue.edu For crystalline materials, X-ray Diffraction (XRD) is essential for determining the crystal structure and phase composition, which are critical factors influencing the performance of energetic materials. nih.gov

Future research should focus on integrating these techniques into a comprehensive analytical workflow for nitroisoindoline compounds. This could involve developing standardized protocols for stability assessment, similar to those for nitrate (B79036) esters, and creating robust methods for trace analysis in complex matrices. tandfonline.com The development of chemometric and machine learning approaches to analyze large datasets from these techniques can further enhance the accuracy of classification and identification of these novel compounds. nih.gov

| Analytical Technique | Purpose in Nitroisoindoline Analysis | Key Information Provided |

| LC/GC-High Resolution MS | Separation, identification, and quantification. csic.es | Molecular weight, elemental formula, fragmentation patterns. |

| TGA/DSC/ARC | Assessment of thermal stability and decomposition kinetics. rsc.orgradnor.org.uk | Decomposition temperature, heat of decomposition, kinetic parameters. |

| Infrared (IR) Spectroscopy | Functional group identification. nih.gov | Presence of key bonds (e.g., N-O, C-N, aromatic C-H). |

| Nuclear Magnetic Resonance (NMR) | Complete structure elucidation. purdue.edu | Chemical environment of H and C atoms, connectivity. |

| X-Ray Diffraction (XRD) | Characterization of crystalline structure. nih.gov | Crystal packing, density, phase purity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.